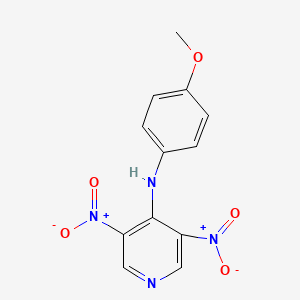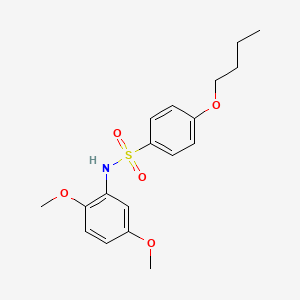
N-(4-methoxyphenyl)-3,5-dinitro-4-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3,5-dinitro-4-pyridinamine, commonly known as 4-MeO-DNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of pyridine derivatives and has attracted the attention of researchers due to its unique properties and potential applications.
作用机制
The mechanism of action of 4-MeO-DNPA involves the reaction of the compound with NO to form a highly fluorescent product. The reaction is specific and selective, and the fluorescence intensity is directly proportional to the concentration of NO in the system. The high sensitivity and selectivity of 4-MeO-DNPA make it an ideal tool for studying the dynamics of NO in various biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-DNPA are primarily related to its ability to detect NO in biological systems. The compound has been used to study the role of NO in various physiological processes, including cardiovascular function, inflammation, and neuronal signaling. The use of 4-MeO-DNPA has provided valuable insights into the role of NO in these processes and has opened up new avenues for research in these areas.
实验室实验的优点和局限性
The advantages of using 4-MeO-DNPA in laboratory experiments include its high sensitivity and selectivity for NO detection, its ability to detect NO in real-time, and its potential applications in various areas of scientific research. However, there are also limitations to using this compound in laboratory experiments, including its complex synthesis process, the need for specialized equipment and techniques, and the potential for interference from other compounds in biological systems.
未来方向
There are several future directions for research involving 4-MeO-DNPA. One potential area of research is the development of new applications for the compound in the study of NO in biological systems. Another potential direction is the synthesis of new derivatives of 4-MeO-DNPA with improved properties and selectivity for NO detection. Additionally, further research is needed to explore the potential applications of 4-MeO-DNPA in other areas of scientific research, such as drug discovery and environmental monitoring.
In conclusion, 4-MeO-DNPA is a valuable tool for studying the role of NO in various biological systems. Its high sensitivity and selectivity for NO detection make it an ideal tool for studying the dynamics of NO in real-time. While there are limitations to using this compound in laboratory experiments, its potential applications in various areas of scientific research make it a valuable tool for researchers. Further research is needed to explore the full potential of 4-MeO-DNPA in scientific research.
合成方法
The synthesis of 4-MeO-DNPA involves a multi-step process that requires a high level of expertise and precision. The first step involves the synthesis of 4-methoxy-3-nitropyridine, which is then subjected to a series of chemical reactions to form the final product, 4-MeO-DNPA. The synthesis process is complex and requires specialized equipment and techniques to ensure the purity and quality of the final product.
科学研究应用
The potential applications of 4-MeO-DNPA in scientific research are numerous. This compound has been studied extensively for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a critical role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. The ability of 4-MeO-DNPA to detect NO in real-time makes it a valuable tool for studying the role of NO in various biological systems.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-21-9-4-2-8(3-5-9)14-12-10(15(17)18)6-13-7-11(12)16(19)20/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCXBQADHHJFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4979539.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)




![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)

![N-benzyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4979627.png)